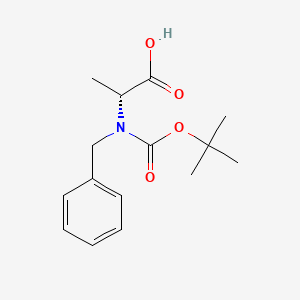

Boc,bzl-D-ala-OH

Description

Boc-D-Ala-OBzl, also referred to as tert-butyloxycarbonyl-D-alanine benzyl ester, is a protected derivative of D-alanine. It features two protective groups:

- Boc (tert-butyloxycarbonyl): Protects the amino group, enhancing stability during peptide synthesis .

- Benzyl (Bzl) ester: Protects the carboxylic acid group, preventing unwanted side reactions .

This compound is widely used in solid-phase peptide synthesis (SPPS) for its orthogonal protection strategy, allowing selective deprotection under mild conditions (e.g., hydrogenolysis for Bzl removal ). Its molecular formula is approximately C₁₅H₂₁NO₅ (based on analogs like Boc-D-Ser(Bzl)-OH ), with a molecular weight of ~295.3 g/mol.

Properties

IUPAC Name |

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPVQDUOSMACR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-benzyl-D-alanine can be synthesized through a series of chemical reactions. The synthesis typically begins with the protection of the amino group of D-alanine using a tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the carboxyl group with a benzyl (Bzl) group. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like diisopropylethylamine (DIPEA) and trifluoroacetic acid (TFA) for deprotection steps .

Industrial Production Methods

In industrial settings, the synthesis of Boc-benzyl-D-alanine is scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is anchored to a resin and built up step-by-step through iterative cycles of coupling and deprotection .

Chemical Reactions Analysis

Types of Reactions

Boc-benzyl-D-alanine undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Bzl protecting groups using acids like TFA.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HATU or DIC.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, while hydrogenation or acidic conditions can remove the benzyl group.

Major Products

The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds. The specific sequence and length of the peptide depend on the intended application and the amino acids used in the synthesis .

Scientific Research Applications

Peptide Synthesis

Boc,bzl-D-ala-OH is primarily used in solid-phase peptide synthesis (SPPS), where it serves as a building block for synthesizing peptides. The protecting groups enable precise control over coupling reactions, which is essential for constructing peptides with specific sequences and stereochemistry.

Synthesis Overview:

- Method : Solid-phase peptide synthesis

- Protecting Groups :

- Boc : Removed with trifluoroacetic acid (TFA)

- Bzl : Semi-permanent side-chain protection

- Reagents : Dicyclohexylcarbodiimide (DCC) for activation of carboxylic acids

Biochemical Pathways

The compound plays a significant role in various biochemical pathways involving protein synthesis. It facilitates the formation of amide bonds, which are fundamental in constructing proteins and peptides necessary for numerous cellular functions.

Pharmaceutical Applications

This compound is also explored for its potential pharmaceutical applications:

- Bioactive Peptides : It contributes to the synthesis of bioactive peptides that exhibit antioxidative, anti-inflammatory, and anticancer properties. Such peptides can be utilized in therapeutic formulations aimed at treating various diseases .

Total Synthesis of Bovine Pancreatic Trypsin Inhibitor (BPTI)

A notable study involved the total synthesis of BPTI using Boc chemistry solid-phase peptide synthesis. The study demonstrated how Boc-benzyl-D-alanine was employed to create diastereomeric protein analogues, highlighting its utility in understanding protein folding and stability .

Sustainable Peptide Synthesis

Research has focused on developing sustainable methods for peptide synthesis using Boc-benzyl-D-alanine. This includes optimizing reaction conditions to enhance yield while minimizing waste, showcasing its relevance in modern synthetic chemistry .

Synthetic Routes

The synthesis of Boc-benzyl-D-alanine typically involves:

- Protection of the amino group with a Boc group.

- Protection of the carboxyl group with a benzyl group.

Common solvents used include dichloromethane (DCM), with reagents like diisopropylethylamine (DIPEA) facilitating deprotection steps.

Industrial Production

In industrial settings, automated peptide synthesizers are employed to scale up production efficiently. Solid-phase techniques allow for controlled reaction conditions that yield high-purity products suitable for research and therapeutic applications.

Biochemical Properties and Mechanisms

Boc,bzl-D-alanine's role in biochemical reactions is primarily linked to its ability to form peptide bonds under controlled conditions:

- The protective groups prevent premature reactions, ensuring that the amino and carboxyl groups react only during intended coupling steps.

Data Table: Comparison of Synthesis Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency and control over sequences | Requires specialized equipment |

| Solution Phase Synthesis | Simpler setup | Lower yields; higher side reactions |

Mechanism of Action

The mechanism of action of Boc-benzyl-D-alanine involves its role as a protected amino acid in peptide synthesis. The Boc and Bzl groups protect the amino and carboxyl termini, respectively, preventing unwanted side reactions during peptide bond formation. Once the desired peptide sequence is synthesized, the protecting groups are removed to yield the final peptide product .

Comparison with Similar Compounds

Table 1: Key Properties of Boc-D-Ala-OBzl and Related Compounds

(i) Protection Strategy

- Boc-D-Ala-OBzl vs. Boc-D-Ala-OH : The absence of the Bzl group in Boc-D-Ala-OH makes it suitable for synthesizing peptides with free carboxyl termini, whereas Boc-D-Ala-OBzl is preferred for intermediates requiring sequential deprotection .

- Boc-D-Ser(Bzl)-OH vs. Boc-D-Ala-OBzl : The Bzl group in Boc-D-Ser(Bzl)-OH protects a hydroxyl side chain, enabling glycosylation in glycopeptides, unlike Boc-D-Ala-OBzl, which protects the carboxyl group .

Biological Activity

Boc,bzl-D-ala-OH (tert-butoxycarbonyl, benzyl-D-alanine) is a compound that has garnered attention in the field of peptide synthesis and biological activity. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Boc protecting group is commonly used due to its stability and ease of removal under acidic conditions. The benzyl group serves as a semi-permanent side-chain protecting group, which is advantageous in maintaining the integrity of the peptide during synthesis.

Synthesis Overview

- Method : Solid-phase peptide synthesis (SPPS)

- Protecting Groups :

- Boc : Removed with TFA (trifluoroacetic acid)

- Bzl : Semi-permanent side-chain protection

- Reagents : DCC (dicyclohexylcarbodiimide) for activation of carboxylic acids

The synthesis involves coupling Boc-D-Ala with a resin-bound amino acid, followed by deprotection and cleavage from the resin using HF (hydrogen fluoride) or TFA.

Biological Activity

This compound exhibits various biological activities that are significant in therapeutic applications. The compound has been studied for its role in modulating biological pathways, particularly in relation to peptide hormones and neurotransmitters.

Biological Effects

- Antimicrobial Activity : Research indicates that peptides containing D-alanine residues can exhibit antimicrobial properties, making this compound a candidate for developing new antimicrobial agents .

- Neurotransmitter Modulation : D-alanine has been implicated in neurotransmission processes, potentially influencing excitatory and inhibitory signaling pathways in the nervous system .

- Peptide Hormone Interaction : The compound may interact with various peptide hormones, affecting physiological responses such as blood pressure regulation and metabolic processes .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

Table 1: Summary of Key Studies on this compound

Research Methodologies

The methodologies employed in studying this compound include:

- NMR Spectroscopy : Used to analyze the conformational properties of synthesized peptides.

- Biological Assays : Evaluating antimicrobial activity through disk diffusion methods and minimal inhibitory concentration (MIC) tests.

- In Vivo Studies : Assessing physiological effects in animal models to determine therapeutic potential.

Conclusions and Future Directions

This compound represents a significant compound within peptide chemistry with promising biological activities. Its synthesis via solid-phase techniques allows for the exploration of various analogs that could enhance its efficacy as a therapeutic agent. Future research should focus on:

- Expanding the understanding of its mechanism of action.

- Investigating its potential applications in treating infectious diseases.

- Exploring its interactions with different biological targets to optimize therapeutic use.

Q & A

Q. What are the standard synthetic protocols for preparing Boc,bzl-D-ala-OH, and how are reaction conditions optimized?

Methodological Answer: this compound is synthesized via sequential protection of D-alanine’s amino and carboxyl groups. The amino group is typically protected first using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic solvent system (e.g., THF/water) at 0–25°C. The carboxyl group is then benzylated (Bzl) using benzyl bromide in the presence of a base like NaHCO₃. Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, excess Boc anhydride (1.2–1.5 equiv) ensures complete amino protection, monitored by TLC or NMR .

Q. Table 1: Synthesis Protocol Comparison

| Step | Reagent/Condition | Purpose | Monitoring Method | Yield Range |

|---|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O | Amino group protection | TLC (Rf = 0.5 in EtOAc/hexane) | 85–92% |

| Bzl Protection | BnBr, NaHCO₃, DMF | Carboxyl group protection | ¹H NMR (δ 5.1 ppm, benzyl protons) | 78–88% |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemical integrity?

Methodological Answer:

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities at 254 nm. A purity threshold of ≥95% is standard for peptide synthesis intermediates .

- Stereochemical Integrity : Chiral HPLC or polarimetry confirms enantiomeric excess (>99% for D-configuration). ¹³C NMR can resolve diastereomeric byproducts via distinct carbonyl signals (e.g., Boc carbonyl at ~155 ppm) .

Q. What is the role of Boc and Bzl protecting groups in D-alanine derivatives for peptide synthesis?

Methodological Answer:

- Boc : Temporarily shields the amino group during solid-phase synthesis, allowing selective deprotection under acidic conditions (e.g., TFA) without affecting carboxyl groups.

- Bzl : Protects the carboxyl group from unintended reactions during amino acid activation (e.g., EDCI/HOBt coupling). It is removed via hydrogenolysis (H₂/Pd-C) post-synthesis .

Advanced Research Questions

Q. How do competing protection strategies for D-alanine (e.g., Boc vs. Fmoc) impact downstream peptide coupling efficiency?

Methodological Answer: Boc and Fmoc strategies differ in deprotection mechanisms:

- Boc : Requires strong acids (e.g., TFA), which may degrade acid-sensitive residues.

- Fmoc : Uses mild bases (piperidine), preserving acid-labile side chains.

Comparative studies show Fmoc-D-alanine derivatives achieve higher coupling yields (93–97%) in SPPS due to milder deprotection, whereas Boc strategies may require longer activation times to mitigate steric hindrance from the tert-butyl group .

Q. Table 2: Protection Strategy Efficiency

| Protecting Group | Depletion Method | Coupling Yield (%) | Side Reaction Risk |

|---|---|---|---|

| Boc | TFA (20–50% in DCM) | 82–88% | Tert-butyl carbamate formation |

| Fmoc | Piperidine (20% in DMF) | 93–97% | β-elimination (rare) |

Q. What are the common side reactions during this compound synthesis, and how can they be mitigated through experimental design?

Methodological Answer:

- Racemization : Occurs during carboxyl activation (e.g., DCC). Mitigation: Use low-temperature (0–4°C) coupling and additives like HOBt to suppress base-induced racemization .

- Incomplete Protection : Residual free amino groups can lead to peptide chain termination. Solution: Excess Boc anhydride (1.5 equiv) and extended reaction time (12–18 hrs) .

Q. How does the stereochemical configuration of this compound influence its incorporation into peptide chains, and what methods validate enantiomeric excess?

Methodological Answer: D-alanine’s configuration prevents enzymatic degradation in vivo, enhancing peptide stability. Enantiomeric excess is validated via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.